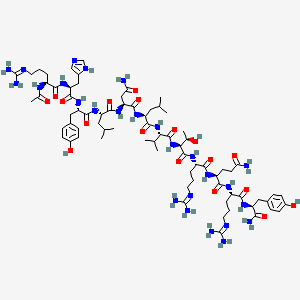

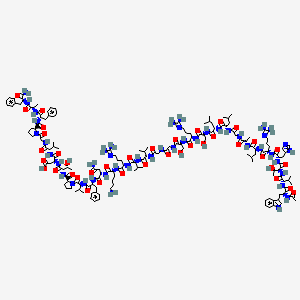

![molecular formula C70H101N21O18S2 B10846484 3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

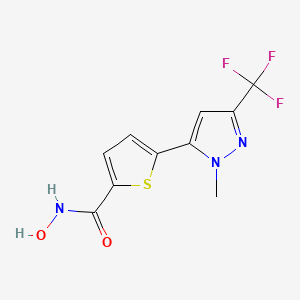

Ac-ICVWQDWGAHRCT-NH2 est un peptide synthétique dérivé de la famille des compstatines, connue pour son inhibition puissante du système du complément. Le composé a une formule moléculaire de C70H101N21O18S2 et un poids moléculaire de 1588,81084 g/mol . Il s'agit d'un peptide cyclique, cyclisé entre les résidus de cystéine en positions 2 et 12, ce qui améliore sa stabilité et son activité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'Ac-ICVWQDWGAHRCT-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. La chaîne peptidique est allongée étape par étape, chaque acide aminé étant déprotégé et couplé à la chaîne en croissance. La cyclisation entre les résidus de cystéine est réalisée par oxydation, formant un pont disulfure .

Méthodes de production industrielle : La production industrielle d'Ac-ICVWQDWGAHRCT-NH2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont utilisés pour garantir la précision et l'efficacité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions : Ac-ICVWQDWGAHRCT-NH2 subit principalement des réactions d'oxydation et de réduction en raison de la présence de résidus de cystéine. Le pont disulfure formé lors de la cyclisation peut être réduit en groupes thiol libres et réoxydé pour former la structure cyclique .

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en conditions réductrices.

Principaux produits : Le principal produit de ces réactions est le peptide cyclique avec un pont disulfure entre les résidus de cystéine. La réduction conduit à la forme linéaire avec des groupes thiol libres, tandis que l'oxydation restaure la structure cyclique .

4. Applications de la recherche scientifique

Ac-ICVWQDWGAHRCT-NH2 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'immunologie et de la médecine. Il est un inhibiteur puissant du système du complément, ciblant spécifiquement le composant C3 du complément. Cette inhibition est cruciale pour prévenir l'activation indésirable du complément, qui peut entraîner des lésions tissulaires et diverses maladies à complexes immuns .

Applications en chimie :

- Utilisé comme composé modèle pour étudier les techniques de synthèse et de cyclisation des peptides .

Applications en biologie et en médecine :

- Investigué pour son potentiel thérapeutique dans les maladies médiées par le complément telles que la dégénérescence maculaire liée à l'âge, l'hémoglobinurie paroxystique nocturne et les maladies auto-immunes .

- Utilisé dans la recherche pour comprendre les mécanismes d'activation et d'inhibition du complément .

Applications dans l'industrie :

5. Mécanisme d'action

Ac-ICVWQDWGAHRCT-NH2 exerce ses effets en se liant au composant C3 du complément, empêchant son clivage et son activation subséquente. Le site de liaison sur C3 est formé par les domaines macroglobuline 4 et 5, qui font partie de l'anneau MG structurellement stable. Cette liaison gêne stériquement l'accès du substrat C3 aux complexes convertases, bloquant ainsi l'activation et l'amplification du complément .

Composés similaires :

Ac-I[CV(1Nal)QDWGAHRC]T : Un analogue avec une structure similaire mais des substitutions d'acides aminés différentes, montrant une activité comparable.

Ac-I[CV(2Igl)QDWGAHRC]T : Un autre analogue avec des substitutions différentes, présentant également des effets inhibiteurs similaires.

Unicité : Ac-ICVWQDWGAHRCT-NH2 est unique en raison de sa séquence d'acides aminés spécifique et de sa cyclisation, qui confèrent une grande stabilité et une activité inhibitrice puissante. La présence d'acides aminés non naturels et d'extensions N-terminales polaires améliore encore sa solubilité et son potentiel thérapeutique .

Applications De Recherche Scientifique

Ac-ICVWQDWGAHRCT-NH2 has significant applications in scientific research, particularly in the fields of immunology and medicine. It is a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial in preventing undesired complement activation, which can lead to tissue injury and various immune complex diseases .

Applications in Chemistry:

Applications in Biology and Medicine:

- Investigated for therapeutic potential in complement-mediated diseases such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and autoimmune diseases .

- Utilized in research to understand the mechanisms of complement activation and inhibition .

Applications in Industry:

Mécanisme D'action

Ac-ICVWQDWGAHRCT-NH2 exerts its effects by binding to complement component C3, preventing its cleavage and subsequent activation. The binding site on C3 is formed by the macroglobulin domains 4 and 5, which are part of the structurally stable MG-ring. This binding sterically hinders the access of the substrate C3 to the convertase complexes, thereby blocking complement activation and amplification .

Comparaison Avec Des Composés Similaires

Ac-I[CV(1Nal)QDWGAHRC]T: An analog with a similar structure but different amino acid substitutions, showing comparable activity.

Ac-I[CV(2Igl)QDWGAHRC]T: Another analog with different substitutions, also exhibiting similar inhibitory effects.

Uniqueness: Ac-ICVWQDWGAHRCT-NH2 is unique due to its specific amino acid sequence and cyclization, which confer high stability and potent inhibitory activity. The presence of non-natural amino acids and polar N-terminal extensions further enhances its solubility and therapeutic potential .

Propriétés

Formule moléculaire |

C70H101N21O18S2 |

|---|---|

Poids moléculaire |

1588.8 g/mol |

Nom IUPAC |

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C70H101N21O18S2/c1-8-34(4)57(69(108)109-7)91-66(105)51(31-111)89-68(107)56(33(2)3)90-64(103)47(23-38-27-78-43-17-12-10-15-41(38)43)85-60(99)45(19-20-52(71)93)84-63(102)49(25-54(95)96)87-62(101)46(22-37-26-77-42-16-11-9-14-40(37)42)82-53(94)29-79-58(97)35(5)81-61(100)48(24-39-28-75-32-80-39)86-59(98)44(18-13-21-76-70(73)74)83-65(104)50(30-110)88-67(106)55(72)36(6)92/h9-12,14-17,26-28,32-36,44-51,55-57,77-78,92,110-111H,8,13,18-25,29-31,72H2,1-7H3,(H2,71,93)(H,75,80)(H,79,97)(H,81,100)(H,82,94)(H,83,104)(H,84,102)(H,85,99)(H,86,98)(H,87,101)(H,88,106)(H,89,107)(H,90,103)(H,91,105)(H,95,96)(H4,73,74,76) |

Clé InChI |

UQCBIVMMKZHRCG-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=CC=CC=C21)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

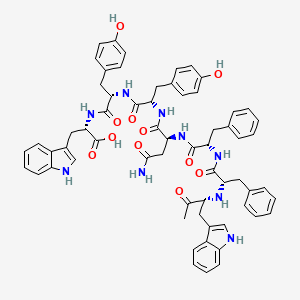

![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)

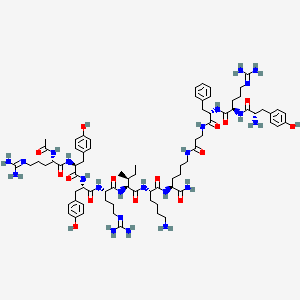

![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)

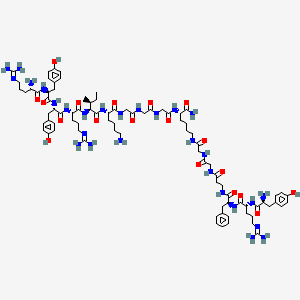

![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)